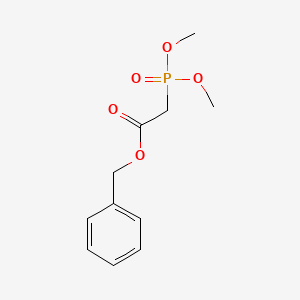

Benzyl Dimethylphosphonoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-dimethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-11(12)16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLGNJMIOVHLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)OCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378691 | |

| Record name | Benzyl Dimethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57443-18-2 | |

| Record name | Benzyl Dimethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Dimethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Dimethylphosphonoacetate (CAS No. 57443-18-2)

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl Dimethylphosphonoacetate, with the CAS number 57443-18-2, is a pivotal reagent in modern organic synthesis, particularly valued for its role in the Horner-Wadsworth-Emmons (HWE) reaction. This phosphonate ester is instrumental in the stereoselective formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Its utility lies in the ability to generate stabilized carbanions that react efficiently with aldehydes and ketones to yield alkenes, predominantly with an (E)-isomeric configuration. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and a detailed protocol for its application in the Horner-Wadsworth-Emmons reaction, designed to equip researchers with the knowledge to effectively utilize this versatile synthetic tool.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is provided below.[1][2][3] It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[4][5][6]

| Property | Value |

| CAS Number | 57443-18-2 |

| Molecular Formula | C₁₁H₁₅O₅P |

| Molecular Weight | 258.21 g/mol [1][3] |

| Appearance | Clear colorless to light brown liquid[1][2] |

| Boiling Point | 148-150 °C at 0.1 mmHg[1][2] |

| Density | 1.23 g/cm³[1][5] |

| Refractive Index | 1.505-1.507[1][2] |

| Flash Point | 184.8 °C[1][2] |

| Solubility | Soluble in organic solvents like diethyl ether and dichloromethane; insoluble in water.[2] |

| Hazard Codes | Xn (Harmful)[1] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation.[6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[6] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction.[7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. In this case, trimethyl phosphite reacts with benzyl bromoacetate. An alternative, environmentally benign approach utilizes a catalytic system in polyethylene glycol (PEG).

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol is adapted from the classical Michaelis-Arbuzov reaction conditions.

Materials:

-

Benzyl bromoacetate

-

Trimethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen inlet

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromoacetate (1 equivalent) and trimethyl phosphite (1.2 equivalents).

-

Heat the neat reaction mixture to 120-150°C under a nitrogen atmosphere.

-

The methyl bromide byproduct will distill off during the reaction.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The crude this compound can then be purified by vacuum distillation or column chromatography.

Green Synthesis Protocol

This protocol is adapted from a sustainable method for benzyl phosphonate synthesis.[8]

Materials:

-

Benzyl chloroacetate (1 mmol)

-

Dimethyl phosphite (1 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Potassium iodide (KI) (0.3 mmol)

-

Polyethylene glycol (PEG-400) (0.5 g)

-

Stirring plate

-

Reaction vessel

Procedure:

-

To a stirred mixture of benzyl chloroacetate, dimethyl phosphite, K₂CO₃, and KI, add PEG-400.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, extract the product with diethyl ether (2 x 10 mL).

-

The combined organic layers are concentrated, and the resulting crude product is purified by column chromatography.

Purification: Silica Gel Column Chromatography

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to a 10% ethyl acetate/hexane mixture).[8]

-

Collect the fractions and analyze them by TLC to identify the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds from aldehydes and ketones.[7][9] The reaction of the phosphonate carbanion derived from this compound with a carbonyl compound leads to the formation of an α,β-unsaturated ester. A key advantage of the HWE reaction over the traditional Wittig reaction is the easy removal of the water-soluble phosphate byproduct.[5] The reaction generally favors the formation of the (E)-alkene.[9]

Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol: Synthesis of Benzyl Cinnamate

This protocol describes the reaction of this compound with benzaldehyde to form benzyl cinnamate.

Materials:

-

This compound (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Syringes

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add NaH (1.1 equiv).

-

Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then carefully dry the NaH under a stream of nitrogen.

-

Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH suspension via syringe.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back down to 0°C and add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexane) to afford benzyl cinnamate.

Caption: Experimental workflow for the HWE synthesis of benzyl cinnamate.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis and the ease of purification of its reaction products make it a valuable tool in the arsenal of synthetic chemists. The protocols provided in this guide offer a starting point for the preparation and application of this important compound. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

References

- 1. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. grokipedia.com [grokipedia.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. prepchem.com [prepchem.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Benzyl Dimethylphosphonoacetate molecular weight and formula

An In-Depth Technical Guide to Benzyl Dimethylphosphonoacetate: Synthesis, Applications, and Protocols

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and critical applications in modern organic chemistry. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Core Chemical Identity and Physicochemical Properties

This compound is a phosphorus-containing organic compound widely utilized as a reagent in organic synthesis. Its structure features a phosphonate group attached to an acetate moiety, which is esterified with a benzyl group. This unique combination of functional groups makes it a valuable intermediate, particularly in the synthesis of complex molecules.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below for unambiguous characterization.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅O₅P | [1][2][3][4][5][6] |

| Molecular Weight | 258.21 g/mol | [1][2][5] |

| CAS Number | 57443-18-2 | [1][2][3] |

| IUPAC Name | Benzyl 2-(dimethoxyphosphoryl)acetate | [3] |

| InChI Key | QYLGNJMIOVHLQQ-UHFFFAOYSA-N | [2][3] |

| Synonyms | Dimethyl (benzyloxycarbonyl)methylphosphonate, Dimethyl (Cbz-methyl)phosphonate, Dimethylphosphonoacetic acid benzyl ester | [1][2][4] |

Physicochemical Data

The physical and chemical properties of a reagent are critical for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Appearance | Clear colorless to light brown liquid | [3][4] |

| Boiling Point | 148-150 °C at 0.1 mmHg | [1][4] |

| Density | 1.2 ± 0.1 g/cm³ | [4][5] |

| Refractive Index | 1.5050 to 1.5070 (at 20°C, 589 nm) | [3] |

| Flash Point | 184.8 °C | [1] |

Synthesis of Benzyl Phosphonates: A Sustainable Approach

The formation of the carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry. While traditional methods like the Michaelis-Arbuzov reaction are effective, they often require harsh conditions. Modern synthetic chemistry prioritizes greener, more efficient protocols.

Mechanistic Insight: From Halides to Phosphonates

A contemporary and sustainable method for synthesizing benzyl phosphonates involves a catalytic system using Polyethylene Glycol (PEG) and Potassium Iodide (KI).[7] This approach avoids toxic organic solvents and reactive metals. The reaction proceeds through a plausible two-step mechanism:

-

Finkelstein Reaction: An in situ halogen exchange occurs where the starting benzyl halide (e.g., benzyl chloride or bromide) is converted to the more reactive benzyl iodide by KI. PEG acts not only as a benign solvent but also as a phase-transfer catalyst (PTC), enhancing the reactivity of the inorganic salts.[7][8]

-

Nucleophilic Displacement: The dialkyl phosphite, acting as a nucleophile, then displaces the iodide from the benzyl iodide intermediate to form the final benzyl phosphonate product.[7]

This protocol is valued for its mild reaction conditions (room temperature), excellent yields, and environmental friendliness.[7]

Caption: Workflow for the sustainable synthesis of benzyl phosphonates.

Experimental Protocol: PEG/KI Catalyzed Synthesis

This protocol is adapted from established green chemistry methodologies for benzyl phosphonate synthesis.[7]

Materials:

-

Benzyl halide (1 mmol)

-

Dialkyl phosphite (1 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Potassium iodide (KI) (0.3 mmol)

-

PEG-400 (0.5 g)

-

Diethyl ether

-

Reaction flask, magnetic stirrer

Procedure:

-

Combine the benzyl halide (1 mmol), dialkyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g) in a round-bottom flask equipped with a magnetic stir bar.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

-

Upon completion, add 10 mL of water to the mixture to dissolve the inorganic salts and the PEG-400.

-

Extract the product from the aqueous mixture using diethyl ether (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the residual oil using column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 10%) to obtain the pure benzyl phosphonate.

Core Applications in Research and Development

Benzyl phosphonate esters are versatile reagents, primarily recognized for their role in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. This compound is a precursor to the phosphonate carbanion required for this transformation.

Causality: The electron-withdrawing phosphonate group acidifies the α-protons, allowing for easy deprotonation by a base (e.g., NaH, BuLi) to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate byproduct, driving the reaction forward to form a C=C double bond, often with high E-selectivity. This reaction is critical in the synthesis of stilbenes and other complex molecules for pharmaceuticals and materials science.[9]

Caption: General schematic of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Discovery

Organophosphonates, including benzylphosphonate derivatives, are of significant interest in medicinal chemistry. They serve as isosteric analogs of phosphate esters and can function as enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active agents.[7] Recent studies have demonstrated that certain diethyl benzylphosphonates possess promising antimicrobial activity against various bacterial strains, highlighting their potential in developing new antibiotics to combat drug resistance.[10][11]

Safety, Handling, and First-Aid Protocols

As with any chemical reagent, adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as hazardous and presents the following risks:

-

H302: Harmful if swallowed.[12]

-

H319: Causes serious eye irritation.[13]

-

H335: May cause respiratory irritation.[12]

| GHS Pictogram | Signal Word |

|

| Warning |

Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile rubber).

-

Wear safety glasses with side-shields or chemical goggles.

-

Use a lab coat.

-

Ensure work is conducted in a well-ventilated area or under a chemical fume hood.

Handling and Storage:

-

Wash hands and any exposed skin thoroughly after handling.[14]

-

Avoid breathing vapor or mist.[14]

-

Keep the container tightly closed when not in use.

-

Store in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[13]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

First-Aid Measures

Immediate action is crucial in the event of accidental exposure.

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [13][14] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention. | [13][14] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [13][14] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. | [14] |

References

- 1. Cas 57443-18-2,BENZYL DIMETHYL PHOSPHONOACETATE | lookchem [lookchem.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Benzyl dimethyl phosphonoacetate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. Benzyl (dimethoxyphosphoryl)acetate | CAS#:57443-18-2 | Chemsrc [chemsrc.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. innospk.com [innospk.com]

- 10. mdpi.com [mdpi.com]

- 11. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyl dimethyl phosphonoacetate, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Analytical Guide to Benzyl Dimethylphosphonoacetate

Introduction: The Molecular Profile of a Key Reagent

Benzyl Dimethylphosphonoacetate (CAS 57443-18-2) is a pivotal reagent in synthetic organic chemistry, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to construct α,β-unsaturated esters.[1][2] Its utility stems from the phosphonate-stabilized carbanion, which readily reacts with aldehydes and ketones. The precise structural integrity and purity of this reagent are paramount for achieving high yields and predictable stereoselectivity in these transformations. Consequently, a thorough understanding of its spectral signature is not merely academic; it is a prerequisite for its effective application in research and development, particularly within the pharmaceutical and materials science sectors.

This guide provides an in-depth analysis of this compound using the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causal relationships between the molecular structure and the observed spectral features. This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals, enabling confident identification, purity assessment, and application of this versatile compound.

The molecular structure, with its distinct benzyl ester, phosphonate, and active methylene moieties, gives rise to a unique and unambiguous spectral fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen, carbon, and phosphorus environments.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the different proton environments within the molecule. The key diagnostic features are the coupling of the α-methylene and methoxy protons to the phosphorus nucleus.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Prepare a ~5-10 mg/mL solution of this compound in deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is an excellent solvent for the compound and its residual proton signal (δ ~7.26 ppm) does not typically interfere with the signals of interest.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse program (e.g., 'zg30') is sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm.

-

Number of Scans: 8 to 16 scans are typically adequate for a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at δ 7.26 ppm). Integrate all signals.

Data Interpretation and Causality

The expected and reported ¹H NMR spectral data are summarized below. The choice of an aprotic solvent like carbon tetrachloride (CCl₄) in the reference data minimizes solvent interactions, providing a clean spectrum.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment | Rationale |

| 7.29 | Singlet (s) | 5H | - | Ar-H | The five protons of the phenyl ring are magnetically similar, appearing as a singlet in lower-resolution spectra. They are deshielded by the aromatic ring current. |

| 5.09 | Singlet (s) | 2H | - | -O-CH₂ -Ph | These benzylic protons are adjacent to an electron-withdrawing oxygen and the phenyl ring, shifting them downfield. No coupling to phosphorus is observed. |

| 3.67 | Doublet (d) | 6H | JH-P = 11 Hz | P-O-CH₃ | The six protons of the two equivalent methoxy groups are coupled to the ³¹P nucleus through three bonds, splitting the signal into a doublet. |

| 2.91 | Doublet (d) | 2H | JH-P = 22 Hz | P-CH₂ -C=O | These α-methylene protons are adjacent to both the phosphonate and carbonyl groups, causing significant deshielding. The strong two-bond coupling to the ³¹P nucleus results in a characteristic doublet with a large coupling constant. |

Carbon-¹³ (¹³C) NMR Spectroscopy

While experimental ¹³C NMR data for this specific molecule is not widely published, its spectrum can be reliably predicted. The key feature is the observation of carbon-phosphorus coupling (JC-P), which is invaluable for definitive assignments.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated solution (~20-50 mg/mL) in CDCl₃ to compensate for the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets (or doublets, if coupled to P).

-

Spectral Width: A wide spectral width of ~220 ppm is standard.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

-

Processing: Process similarly to the ¹H spectrum, referencing to the CDCl₃ triplet at δ 77.16 ppm.

Predicted ¹³C NMR Data and Interpretation

| Predicted Shift (δ ppm) | Multiplicity (Proton Decoupled) | Assignment | Rationale |

| ~167 | Doublet (d) | C =O | The ester carbonyl carbon is significantly deshielded. It will exhibit a two-bond coupling to phosphorus (²JC-P), splitting it into a doublet. |

| ~135 | Singlet (s) | Ar-C (quaternary) | The ipso-carbon of the phenyl ring, attached to the benzylic CH₂ group. |

| ~128.5 | Singlet (s) | Ar-C H (ortho, para) | Aromatic carbons of the benzyl group. |

| ~128.2 | Singlet (s) | Ar-C H (meta) | Aromatic carbons of the benzyl group. |

| ~67 | Singlet (s) | -O-C H₂-Ph | The benzylic carbon, shifted downfield by the adjacent oxygen. |

| ~53 | Doublet (d) | P-O-C H₃ | The two equivalent methoxy carbons. They will show a two-bond coupling to phosphorus (²JC-P). |

| ~34 | Doublet (d) | P-C H₂-C=O | The α-methylene carbon. This signal is key, as it will exhibit a very large one-bond coupling to phosphorus (¹JC-P, typically >100 Hz). |

Phosphorus-³¹ (³¹P) NMR Spectroscopy

³¹P NMR is a highly specific and sensitive technique for phosphorus-containing compounds. With a natural abundance of 100%, it provides a quick and unambiguous confirmation of the phosphonate group.

Experimental Protocol: ³¹P NMR Acquisition

-

Sample Preparation: The same sample used for ¹H NMR can be used.

-

Instrument Setup: Acquire on a broadband probe tuned to the ³¹P frequency (e.g., ~162 MHz on a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment is used.

-

Referencing: An external standard of 85% H₃PO₄ is used, set to δ 0.0 ppm.

-

Number of Scans: Typically 64-128 scans provide an excellent signal.

-

-

Processing: Standard Fourier transformation and processing are applied.

Predicted ³¹P NMR Data and Interpretation

For phosphonates of this type, the ³¹P nucleus is expected to resonate as a single peak in the proton-decoupled spectrum.

| Predicted Shift (δ ppm) | Multiplicity (Proton Decoupled) | Assignment | Rationale |

| ~ +20 to +25 | Singlet (s) | (CH₃ O)₂P (O)- | The chemical shift is characteristic of an alkyl phosphonate ester. The exact shift is influenced by the electron-withdrawing nature of the adjacent acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a rapid method for confirming their presence. For this compound, the key signatures are the strong absorptions from the carbonyl (C=O) and phosphoryl (P=O) groups.

Experimental Protocol: IR Spectrum Acquisition (Liquid Film)

-

Sample Preparation: As the compound is a liquid, a simple neat film can be prepared. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

-

Processing: No significant processing is usually required. Identify and label the major absorption peaks.

IR Data Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3000-2800 | Medium | C-H stretch | Aliphatic CH₂ and CH₃ groups |

| 1740 | Strong | C=O stretch | Ester carbonyl group (key diagnostic peak) |

| ~1250 | Strong | P=O stretch | Phosphoryl group (key diagnostic peak) |

| ~1180 | Strong | P-O-C stretch | Phosphonate ester linkage |

| ~1100 | Strong | C-O-C stretch | Benzyl ester linkage |

The presence of two very strong bands in the "fingerprint region" at ~1740 cm⁻¹ and ~1250 cm⁻¹ is highly characteristic of this molecule, confirming the presence of both the ester and phosphonate functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering further structural clues.

Experimental Protocol: Mass Spectrum Acquisition (e.g., ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, which is a soft ionization technique that typically preserves the molecular ion.

-

Acquisition Mode: Acquire in positive ion mode. The molecule may be detected as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

-

Analysis: Determine the mass of the molecular ion and analyze the major fragment ions if a tandem MS (MS/MS) experiment is performed.

Predicted Mass Spectrum Data and Fragmentation

The molecular formula is C₁₁H₁₅O₅P, giving an exact mass of 258.0657 g/mol .

| m/z (charge/mass ratio) | Predicted Ion | Interpretation |

| 259.0735 | [M+H]⁺ | Protonated molecular ion |

| 281.0555 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 167.0422 | [M - C₇H₇]⁺ | Fragment from the loss of the benzyl group (C₇H₇•) |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group |

The fragmentation is dominated by the cleavage of the relatively weak benzylic C-O bond.

Caption: Proposed primary fragmentation pathway for this compound.

Synthesis and Analytical Workflow

A common and efficient synthesis of this compound is the Michaelis–Arbuzov reaction . This involves the reaction of benzyl bromoacetate with trimethyl phosphite. The reaction mechanism provides insight into potential impurities, such as unreacted starting materials or reaction byproducts, which the analytical methods described above are designed to detect.

Caption: Workflow from synthesis to quality control of the final product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Handle in a well-ventilated area or chemical fume hood.

-

Wear protective gloves, safety glasses or goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water.

-

Conclusion

The structural characterization of this compound is definitively achieved through a combination of spectroscopic techniques. ¹H NMR provides an unambiguous proton map, with characteristic doublets arising from phosphorus coupling being key identifiers. IR spectroscopy quickly confirms the essential ester carbonyl and phosphoryl functional groups. Finally, mass spectrometry verifies the molecular weight and corroborates the structure through predictable fragmentation. Together, these methods form a robust analytical package for any researcher, ensuring the quality and identity of this important synthetic reagent and enabling its successful application in the laboratory.

References

¹H NMR spectrum of Benzyl Dimethylphosphonoacetate

An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl Dimethylphosphonoacetate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of this compound (CAS 57443-18-2), a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.[3] We will dissect the spectrum by examining the underlying principles that govern its appearance, including chemical shift, spin-spin coupling, and signal integration. This document is intended for researchers and scientists who require a deep, practical understanding of how to interpret the NMR data of this and related organophosphorus compounds.

Molecular Structure and Proton Environments

A thorough interpretation of any NMR spectrum begins with a clear understanding of the molecule's structure.[4] this compound (C₁₁H₁₅O₅P) possesses four distinct sets of non-equivalent protons, each residing in a unique electronic environment.[5][6][7] The analysis of these environments is the key to assigning the signals in the ¹H NMR spectrum.

Figure 1: Molecular structure of this compound with distinct proton environments labeled (Ha-Hd).

-

Aromatic Protons (Hₐ): Five protons on the phenyl ring.

-

Benzylic Protons (Hₑ): Two protons on the methylene bridge connecting the phenyl ring and the ester oxygen.

-

Methylene Protons (Hₘ): Two protons on the carbon adjacent to the phosphorus atom and the carbonyl group.

-

Methoxy Protons (Hₚ): Six protons of the two equivalent methoxy groups attached to the phosphorus atom.

Core Principles in Action: Causality of Spectral Features

The ¹H NMR spectrum provides four key pieces of information: the number of signals, their positions (chemical shift), their relative areas (integration), and their splitting patterns (multiplicity).

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is determined by the degree of magnetic shielding around a proton.[8][9] Electron-withdrawing groups, such as carbonyls and phenyl rings, decrease the electron density around nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (further downfield).[8][9]

-

Integration: The area under each signal is directly proportional to the number of protons it represents.[9] For this compound, we expect an integration ratio of 5:2:2:6 corresponding to Hₐ:Hₑ:Hₘ:Hₚ.

-

Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of nearby, non-equivalent protons, causing its signal to split. This effect, mediated through the bonding electrons, is known as spin-spin coupling. In organophosphorus compounds, the magnetically active phosphorus-31 (³¹P) nucleus (100% natural abundance) couples with nearby protons, providing critical structural information.[10] The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality spectrum is paramount for accurate interpretation.[1] The following protocol outlines a self-validating system for preparing and analyzing a sample of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum free of contaminants and artifacts.

Materials:

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)[1][13]

-

Pasteur pipette with glass wool plug[12]

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

Methodology:

-

Sample Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.[13]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[12] CDCl₃ is a common choice for its excellent dissolving power for many organic compounds and its single, well-characterized residual peak (~7.26 ppm).[13] The use of a deuterated solvent is essential to avoid overwhelming the analyte signals and to provide a lock signal for the spectrometer.[1]

-

Homogenization: Ensure the sample is fully dissolved. Use a vortex mixer if necessary to create a homogenous solution.[11] A clear solution is critical for achieving good resolution.[12]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube through a Pasteur pipette containing a small, tight plug of glass wool.[12] Cotton wool should be avoided as it can introduce contaminants.

-

Sample Depth: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[11][12]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set acquisition parameters, including an appropriate number of scans (typically 8-16 for a sample of this concentration).

-

Integrate the resulting spectrum and reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).[1]

-

References

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - High purity | EN [georganics.sk]

- 4. interpretation of NMR spectroscopy | PPTX [slideshare.net]

- 5. echemi.com [echemi.com]

- 6. Benzyl dimethyl phosphonoacetate, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 7. Benzyl (dimethoxyphosphoryl)acetate | CAS#:57443-18-2 | Chemsrc [chemsrc.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 12. mun.ca [mun.ca]

- 13. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the ¹³C NMR of Benzyl Dimethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Structural Significance of Benzyl Dimethylphosphonoacetate

This compound is a member of the phosphonate class of compounds, which are characterized by a phosphorus atom double-bonded to an oxygen and single-bonded to two alkoxy groups and a carbon atom. These reagents are instrumental in the formation of carbon-carbon double bonds with high stereoselectivity. A thorough understanding of their structure and purity, as determined by techniques like ¹³C NMR, is paramount for their effective use in multi-step syntheses, particularly in the development of new pharmaceutical entities.

The ¹³C NMR spectrum of this compound is distinguished by the influence of the phosphorus-31 (³¹P) nucleus, which has a 100% natural abundance and a spin of ½. This results in the splitting of carbon signals into doublets due to spin-spin coupling, providing invaluable structural information.

Predicted ¹³C NMR Spectrum of this compound

Based on the analysis of structurally related compounds, including trimethyl phosphonoacetate, triethyl phosphonoacetate, and diethyl benzylphosphonate, the following ¹³C NMR spectrum is predicted for this compound in a standard deuterated chloroform (CDCl₃) solvent.

Predicted Chemical Shifts and Coupling Constants

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Multiplicity | Rationale for Prediction |

| C=O | 165-170 | ²JP-C ≈ 5-10 | Doublet | The carbonyl carbon is deshielded and experiences a two-bond coupling to phosphorus. |

| P-CH₂ | 30-35 | ¹JP-C ≈ 130-140 | Doublet | This carbon is directly attached to phosphorus, resulting in a large one-bond coupling constant. |

| O-CH₃ | 52-55 | ²JP-C ≈ 5-7 | Doublet | The methoxy carbons are influenced by the electronegative oxygen and show a two-bond coupling to phosphorus. |

| O-CH₂-Ph | 66-68 | ³JP-C ≈ 5-8 | Doublet | The benzylic methylene carbon is deshielded by the adjacent oxygen and exhibits a smaller three-bond coupling to phosphorus. |

| ipso-C | 135-137 | ⁴JP-C ≈ 1-3 | Doublet | The aromatic carbon directly attached to the benzylic group shows a small four-bond coupling. |

| ortho-C | 128-129 | Singlet/Broad | Singlet | Coupling is typically not resolved for the ortho carbons. |

| meta-C | 128-129 | Singlet/Broad | Singlet | Coupling is generally not observed for the meta carbons. |

| para-C | 128-129 | Singlet/Broad | Singlet | Coupling is usually not resolved for the para carbon. |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on experimental conditions.

Rationale for Spectral Predictions

The predicted chemical shifts are derived from established ranges for carbonyl, alkyl, and aromatic carbons.[1][2][3][4][5] The key feature of the spectrum is the coupling of the carbon nuclei to the phosphorus-31 nucleus.[6][7][8]

-

¹JP-C Coupling: The carbon directly bonded to the phosphorus atom (P-CH₂) will exhibit the largest coupling constant, typically in the range of 130-140 Hz for phosphonates.[6][8] This large, one-bond coupling is a definitive feature for identifying the carbon adjacent to the phosphonate group.

-

²JP-C and ³JP-C Couplings: Two-bond and three-bond couplings are significantly smaller. The carbonyl carbon and the methoxy carbons will show two-bond couplings, while the benzylic methylene carbon will exhibit a three-bond coupling. These are expected to be in the range of 5-10 Hz.[4][9]

-

Aromatic Carbons: The aromatic carbons of the benzyl group will appear in the typical downfield region of 125-140 ppm.[1][2] The ipso-carbon may show a small four-bond coupling to the phosphorus atom, while the signals for the ortho, meta, and para carbons are likely to appear as singlets or broadened signals due to unresolved smaller couplings.

Experimental Protocols for ¹³C NMR of this compound

The acquisition of a high-quality ¹³C NMR spectrum of an organophosphorus compound requires careful consideration of experimental parameters.

Standard ¹³C{¹H} NMR Experiment

This is the most common ¹³C NMR experiment, where the sample is irradiated with a broadband proton decoupling frequency to collapse all ¹H-¹³C couplings, resulting in a spectrum of singlets for each unique carbon environment (or doublets in the case of P-C coupling).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is homogeneous.

-

Instrument Setup:

-

Tune and match the ¹³C probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set to approximately 240 ppm to encompass the full range of expected chemical shifts.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

-

Advanced ¹³C{¹H}{³¹P} Triple-Resonance Experiment

To simplify the spectrum and confirm the assignments of phosphorus-coupled carbons, a triple-resonance experiment with simultaneous proton and phosphorus decoupling is highly recommended.[2][8] This experiment removes all couplings to both ¹H and ³¹P, resulting in a spectrum where every carbon signal appears as a singlet.

Step-by-Step Methodology:

-

Instrument Requirements: A spectrometer equipped with a triple-resonance probe capable of irradiating ¹H, ¹³C, and ³¹P frequencies is necessary.

-

Sample Preparation: Same as for the standard ¹³C{¹H} experiment.

-

Instrument Setup:

-

Tune and match the probe for all three nuclei (¹H, ¹³C, and ³¹P).

-

Lock and shim as in the standard experiment.

-

-

Acquisition Parameters:

-

Pulse Program: A modified pulse sequence that incorporates simultaneous decoupling on both the proton and phosphorus channels.

-

Decoupling: Apply broadband decoupling to both the ¹H and ³¹P channels during the acquisition period.

-

-

Data Analysis: Comparison of the ¹³C{¹H} and ¹³C{¹H}{³¹P} spectra allows for the unambiguous identification of carbons coupled to phosphorus. The signals that collapse from doublets to singlets are those coupled to the ³¹P nucleus.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the comprehensive ¹³C NMR analysis of this compound.

Caption: Workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information, primarily through the characteristic chemical shifts of its functional groups and the diagnostic carbon-phosphorus coupling constants. While an experimental spectrum is not publicly available, a detailed and reliable prediction can be made through the analysis of structurally similar compounds. For unambiguous assignment and confirmation of structure, a combination of standard ¹³C{¹H} and advanced ¹³C{¹H}{³¹P} triple-resonance experiments is the recommended approach. This guide provides the necessary theoretical foundation and practical experimental protocols for researchers and scientists working with this important class of organophosphorus reagents.

References

- 1. jeol.com [jeol.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR with 1H and 31P Decoupling [u-of-o-nmr-facility.blogspot.com]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. studylib.net [studylib.net]

- 6. rsc.org [rsc.org]

- 7. Trimethyl phosphonoacetate(5927-18-4) 13C NMR spectrum [chemicalbook.com]

- 8. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 9. rsc.org [rsc.org]

Benzyl Dimethylphosphonoacetate infrared spectroscopy analysis

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Benzyl Dimethylphosphonoacetate

Foreword: A Vibrational Portrait of a Versatile Reagent

In the landscape of modern organic synthesis, phosphonates are indispensable tools, particularly in the formation of carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction. Among these, this compound (C₁₁H₁₅O₅P, MW: 258.21 g/mol ) stands out as a key intermediate.[1][2] Its utility in the synthesis of α,β-unsaturated esters, which are precursors to a myriad of complex molecules in the pharmaceutical and materials science sectors, necessitates robust and reliable methods for its characterization and quality control.[3][4]

Infrared (IR) spectroscopy offers a powerful, rapid, and non-destructive window into the molecular structure of such compounds. By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum provides a unique "fingerprint," confirming the presence of key functional groups and offering insights into the compound's purity. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of spectral data. It aims to provide a deep, mechanistic understanding of the infrared spectrum of this compound, explaining the causality behind the spectral features and outlining a self-validating protocol for its analysis.

The Molecular Architecture: Identifying Key Vibrational Reporters

To interpret the infrared spectrum of this compound, we must first deconstruct its molecular structure into its core functional groups. Each of these groups acts as a vibrational "reporter," absorbing infrared radiation at characteristic frequencies.

The primary functional groups are:

-

Phosphoryl (P=O): The cornerstone of the phosphonate moiety.

-

Phosphonate Esters (P-O-C): Specifically, two methoxy groups attached to the phosphorus atom.

-

Carbonyl (C=O): Part of the acetate ester functionality.

-

Ester Linkages (C-O-C): Connecting the carbonyl carbon to the benzyl group.

-

Aromatic Ring (C=C): The phenyl group from the benzyl substituent.

-

Aliphatic and Aromatic C-H Bonds: Present in the methyl, methylene, and phenyl groups.

Caption: Molecular structure of this compound with key functional groups highlighted.

Decoding the Spectrum: A Predictive Analysis

Before examining an experimental spectrum, a scientist must first predict where the key absorptions should appear. This predictive power is what transforms spectroscopy from a simple matching exercise into a rigorous analytical tool. The vibrational frequencies of bonds are governed by Hooke's Law, influenced by bond strength and the mass of the connected atoms. Electron-withdrawing or -donating effects from neighboring groups can subtly shift these frequencies.

The expected IR absorption bands for this compound are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Causality |

| Phosphoryl (P=O) | Stretching | 1290 - 1250 | Strong, Sharp | The P=O bond is highly polar, resulting in a large change in dipole moment during vibration, which leads to a very strong IR absorption. This is one of the most characteristic peaks for organophosphorus compounds.[5][6] |

| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 | Strong, Sharp | Typical for saturated ester carbonyls. The electron-withdrawing phosphonate group on the α-carbon can slightly increase the frequency compared to a simple alkyl acetate. |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak, Sharp | The sp² C-H bonds of the benzene ring are stronger than sp³ C-H bonds, causing them to absorb at a slightly higher frequency (>3000 cm⁻¹). |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium, Sharp | Asymmetric and symmetric stretches of the methyl (CH₃) and methylene (CH₂) groups. These absorptions reliably occur just below the 3000 cm⁻¹ threshold. |

| Aromatic C=C | Ring Stretching | 1610 - 1580, 1510 - 1450 | Medium to Weak, Sharp | Multiple bands are characteristic of the benzene ring stretching vibrations. Their presence and pattern confirm the aromatic system. |

| Aliphatic C-H | Bending (Deformation) | 1475 - 1430 | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| Ester C-O-C | Asymmetric Stretching | 1300 - 1150 | Strong | Corresponds to the stretching of the C(=O)-O-CH₂ portion of the ester linkage. This is often a strong, prominent band. |

| Phosphonate P-O-C | Asymmetric Stretching | 1050 - 1020 | Strong, Broad | The P-O-C linkage gives rise to very strong and often broad absorptions. This band is a key identifier for phosphonate esters.[6][7] |

| Aromatic C-H | Out-of-Plane Bending | 770 - 730 and 710 - 690 | Strong, Sharp | The substitution pattern on the benzene ring (monosubstituted) dictates the position of these strong bands, providing further structural confirmation. |

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral analysis rests upon a meticulously executed experimental protocol. The following workflow is designed to be a self-validating system, minimizing artifacts and ensuring reproducible, high-quality data. As this compound is a clear, colorless to light brown liquid, it is ideally suited for analysis with minimal preparation.[8][9][10]

Instrumentation and Sample Preparation

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high speed, sensitivity, and data accuracy (Jacquinot's advantage). Two primary sampling techniques are recommended:

Method A: Neat Liquid Film (Transmission)

This classic method provides a clean spectrum of the pure substance.

-

Plate Selection: Use two polished infrared-transparent salt plates (e.g., Potassium Bromide, KBr, or Sodium Chloride, NaCl).

-

Plate Conditioning: Ensure the plates are impeccably clean and dry by wiping them with a lint-free tissue soaked in a volatile, dry solvent (e.g., anhydrous acetone or dichloromethane) in a fume hood.

-

Background Acquisition: Assemble the clean, empty plates in the spectrometer's sample holder and acquire a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). Causality: This step is critical as it digitally subtracts the absorption signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum is solely that of the sample.

-

Sample Application: Place a single, small drop of this compound onto the center of one plate.[11]

-

Film Formation: Carefully place the second plate on top, allowing the liquid to spread into a thin, uniform film free of air bubbles.[11][12]

-

Sample Spectrum Acquisition: Immediately place the "sandwich" cell into the sample holder and acquire the sample spectrum using the same parameters as the background scan.

Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, highly convenient alternative that requires even less sample preparation.

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Acquisition: With the clean, dry crystal, acquire a background spectrum. Causality: This accounts for the absorbance of the crystal and the ambient atmosphere.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring the entire active area is covered.[13][14]

-

Sample Spectrum Acquisition: Acquire the sample spectrum. If a pressure clamp is available, apply consistent pressure to ensure good contact between the liquid and the crystal.[14]

Workflow Diagram

Caption: Experimental workflow for acquiring the FTIR spectrum of this compound.

Correlative Spectrum Analysis: A Case Study

The final step is to correlate the predicted absorptions with a real-world spectrum. The spectrum below is representative of this compound.

(Note: A placeholder for a representative spectrum image would be here in a full whitepaper. The following analysis describes its features.)

Spectral Interpretation:

-

~3065 cm⁻¹ (Weak): Aromatic C-H stretching from the benzyl group's phenyl ring.

-

~2955 cm⁻¹ & ~2850 cm⁻¹ (Medium): Asymmetric and symmetric C-H stretching of the P-O-CH₃ methyl groups and the P-CH₂-C methylene group.

-

~1745 cm⁻¹ (Strong, Sharp): A very prominent peak, perfectly aligned with the expected C=O stretching vibration of the saturated ester. Its intensity and sharpness are characteristic.

-

~1605 cm⁻¹ & ~1495 cm⁻¹ (Weak-Medium): C=C stretching vibrations within the aromatic ring, confirming its presence.

-

~1450 cm⁻¹ (Medium): C-H bending (deformation) modes of the aliphatic methyl and methylene groups.

-

~1265 cm⁻¹ (Very Strong, Sharp): The dominant P=O phosphoryl stretch. This is often the most intense or second-most intense peak in the fingerprint region and is a definitive marker for the phosphonate group.

-

~1185 cm⁻¹ (Strong): C-O-C asymmetric stretching of the ester group.

-

~1030 cm⁻¹ (Very Strong, Broad): A powerful and broad absorption characteristic of the asymmetric P-O-C stretching of the phosphonate ester. Its breadth is due to the coupling of multiple vibrational modes.

-

~740 cm⁻¹ & ~695 cm⁻¹ (Strong, Sharp): Out-of-plane C-H bending ("wagging") modes of the monosubstituted benzene ring. The presence of these two distinct, strong peaks is a reliable indicator of this substitution pattern.

Trustworthiness Check: The spectrum is considered trustworthy because all predicted key absorptions are present with their expected relative intensities and shapes. There are no significant unexpected peaks, such as a broad O-H band around 3300 cm⁻¹, which would indicate contamination from water or residual benzyl alcohol starting material. The combination of the very strong P=O and P-O-C bands with the strong C=O band and the characteristic aromatic peaks provides a unique, self-validating fingerprint that confirms the compound's identity and high purity.

Conclusion

The infrared spectrum of this compound is rich with information, providing an unambiguous confirmation of its molecular structure. The key diagnostic absorptions are the intense phosphoryl (P=O) stretch around 1265 cm⁻¹, the strong ester carbonyl (C=O) stretch near 1745 cm⁻¹, and the very strong, broad phosphonate ester (P-O-C) band at approximately 1030 cm⁻¹. Supported by the clear signals from the aromatic and aliphatic C-H and C=C bonds, these features create a robust spectral signature. For any scientist working with this vital synthetic reagent, a proficient understanding and application of the principles and protocols outlined in this guide will ensure the confident validation of material identity and quality, underpinning the integrity of subsequent research and development efforts.

References

- 1. BENZYL DIMETHYL PHOSPHONOACETATE | 57443-18-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Benzyl dimethyl phosphonoacetate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 387370050 [thermofisher.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Benzyl Dimethylphosphonoacetate mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Benzyl Dimethylphosphonoacetate

Introduction

This compound (CAS: 57443-18-2, Molecular Formula: C₁₁H₁₅O₅P, Molecular Weight: 258.21 g/mol ) is a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of α,β-unsaturated esters.[1][2] For researchers in drug discovery and development, confirming the structure of such reagents and their subsequent products is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of this compound. We will dissect its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), explaining the chemical logic behind the formation of each key fragment. Our focus is not merely on identifying peaks but on understanding the underlying mechanisms, thereby empowering researchers to interpret mass spectra with confidence and precision.

Section 1: Foundational Principles of Mass Spectrometry for Organophosphonates

The choice of ionization technique is the first critical decision in an MS experiment, as it dictates the nature of the ion being analyzed and, consequently, its fragmentation behavior.

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique. A 70 eV electron beam bombards the molecule, ejecting an electron to form a radical cation (M⁺•).[3] The significant excess energy deposited in the ion leads to extensive and complex fragmentation. This provides a detailed, reproducible "fingerprint" of the molecule, which is invaluable for library matching and initial structural elucidation. The fragmentation is often initiated at the radical site.[4][5]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique, ideal for polar and less volatile compounds.[6][7] It generates protonated molecules ([M+H]⁺) or other adducts in solution, which are then transferred to the gas phase with minimal internal energy. This preserves the molecular ion, which can then be selectively isolated and fragmented in a controlled manner using tandem mass spectrometry (MS/MS). The fragmentation of these even-electron species in Collision-Induced Dissociation (CID) often proceeds through different, more predictable pathways than the odd-electron ions generated by EI.[8]

Understanding the general fragmentation rules for organophosphorus esters is crucial. Common pathways include rearrangements, such as the McLafferty rearrangement for species containing a carbonyl group, and characteristic neutral losses from the phosphate or phosphonate core.[6][9][10]

Section 2: Electron Ionization (EI) Fragmentation Pathway

Upon entering the EI source, this compound forms a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 258. This high-energy radical cation immediately undergoes several competing fragmentation reactions.

Major Fragmentation Pathways under EI:

-

Pathway A: Benzylic C-O Cleavage and Tropylium Ion Formation: The most prominent fragmentation route for many benzyl-containing compounds is the cleavage of the C-O bond between the benzyl group and the ester oxygen. This generates the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . The exceptional stability of this aromatic, 6-π-electron system means this peak is often the base peak in the spectrum. This is a definitive diagnostic fragment for the benzyl moiety.

-

Pathway B: McLafferty-type Rearrangement: The presence of a carbonyl group and available γ-hydrogens (on the methylene group adjacent to the phosphorus) makes a McLafferty-type rearrangement highly favorable.[11][12][13] A γ-hydrogen is transferred to the carbonyl oxygen via a six-membered transition state, inducing cleavage of the Cα-Cβ bond. This results in the expulsion of a neutral enol fragment and the formation of a radical cation of benzyl acetate at m/z 150 .

-

Pathway C: Acyl-Oxygen Cleavage: Cleavage of the acyl-oxygen bond in the ester linkage leads to the loss of a benzyloxy radical (•OCH₂C₆H₅), resulting in an acylium ion at m/z 151 .

-

Pathway D: Fragmentation of the Phosphonate Moiety: The molecular ion can also fragment within the phosphonate group itself. A common pathway is the loss of a methoxy radical (•OCH₃) to form an ion at m/z 227 . Subsequent loss of formaldehyde (CH₂O) via rearrangement can lead to further fragmentation.

The interplay of these pathways is visualized below.

Caption: Competing EI fragmentation pathways of this compound.

Summary of Key EI Fragment Ions

| m/z | Proposed Structure | Pathway | Neutral Loss |

| 258 | [C₁₁H₁₅O₅P]⁺• | - | Molecular Ion |

| 227 | [C₁₀H₁₂O₄P]⁺ | D | •OCH₃ |

| 151 | [C₄H₆O₄P]⁺ | C | •C₇H₇O |

| 150 | [C₉H₁₀O₂]⁺• | B | C₂H₅O₃P |

| 91 | [C₇H₇]⁺ | A | •C₄H₈O₅P |

Section 3: ESI-MS/MS Fragmentation

In positive-ion ESI, this compound is readily detected as the protonated molecule, [M+H]⁺, at m/z 259 . Tandem mass spectrometry (MS/MS) of this precursor ion via Collision-Induced Dissociation (CID) reveals fragmentation pathways characteristic of even-electron species, which are dominated by the loss of stable neutral molecules.[6][8]

Major Fragmentation Pathways under ESI-MS/MS:

-

Loss of Benzyl Alcohol: The most facile fragmentation is the cleavage of the ester bond, leading to the loss of a neutral benzyl alcohol molecule (108 Da). This is often driven by protonation at the ester carbonyl oxygen. The resulting product ion is observed at m/z 151 . This is a highly efficient and diagnostically significant fragmentation.

-

Loss of Toluene: A rearrangement involving the transfer of a proton to the phosphonate oxygen can facilitate the cleavage of the P-C bond, leading to the loss of neutral toluene (92 Da) and the formation of a protonated phosphonoacetic acid fragment at m/z 167 .

-

Loss of Methanol: Protonation within the phosphonate moiety can induce the neutral loss of methanol (32 Da) from one of the methoxy groups, yielding a prominent fragment ion at m/z 227 . This ion can subsequently lose benzyl alcohol to produce a fragment at m/z 119 .

These sequential and competing neutral losses allow for a logical reconstruction of the parent molecule's structure.

Caption: ESI-MS/MS fragmentation cascade of protonated this compound.

Summary of Key ESI-MS/MS Fragment Ions

| Precursor m/z | Product m/z | Proposed Structure of Product Ion | Neutral Loss |

| 259 | 227 | [C₁₀H₁₂O₄P]⁺ | CH₃OH |

| 259 | 167 | [C₄H₈O₅P]⁺ | C₇H₈ (Toluene) |

| 259 | 151 | [C₄H₆O₄P]⁺ | C₇H₈O (Benzyl Alcohol) |

| 227 | 119 | [C₃H₄O₃P]⁺ | C₇H₈O (Benzyl Alcohol) |

Section 4: Experimental Protocols

To ensure reproducible and high-quality data, a validated protocol is essential. The following outlines a self-validating experimental workflow.

Protocol 4.1: Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.

-

Working Solution (LC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for ESI+).

-

Working Solution (GC-MS): Dilute the stock solution to 10-50 µg/mL in HPLC-grade ethyl acetate.

-

Validation Step: Include a solvent blank injection before and after the sample to check for carryover and system contamination.

Protocol 4.2: GC-MS Analysis (for EI)

-

System: Agilent GC-MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injection: 1 µL splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 40-400.

-

Protocol 4.3: LC-MS/MS Analysis (for ESI)

-

System: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer coupled to an Acquity UPLC system.

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start with 5% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B and re-equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MS/MS: Isolate precursor ion m/z 259. Use a collision energy ramp (e.g., 10-30 eV) to observe the full range of product ions.

-

Caption: A self-validating workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is logical and predictable, governed by the fundamental principles of ion chemistry. Under EI, fragmentation is dominated by the formation of the highly stable tropylium ion at m/z 91, serving as a hallmark of the benzyl group. Under the gentler conditions of ESI-MS/MS, the protonated molecule at m/z 259 fragments via characteristic neutral losses of benzyl alcohol (108 Da) and methanol (32 Da).

A thorough understanding of these distinct fragmentation signatures is indispensable for researchers. It enables unambiguous structural confirmation of the reagent, facilitates the identification of related impurities or degradants, and provides a framework for characterizing products derived from it in complex reaction mixtures. By employing the systematic workflows and interpretive logic detailed in this guide, scientists can fully leverage the power of mass spectrometry in their research and development endeavors.

References

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]

- 11. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 12. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. McLafferty rearrangement - Mass Spec Terms [msterms.org]

Benzyl Dimethylphosphonoacetate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyl Dimethylphosphonoacetate in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a critical reagent in organic synthesis, particularly within the pharmaceutical industry. Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data points to explore the underlying principles of its solubility, provide robust methodologies for its empirical determination, and discuss the practical implications for its use in synthetic and medicinal chemistry.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a key Horner-Wadsworth-Emmons (HWE) reagent, prized for its ability to facilitate the stereoselective synthesis of α,β-unsaturated esters. Its application is widespread in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for efficient reaction setup, process optimization, purification, and formulation. Poor solubility can lead to diminished reaction rates, incomplete conversions, and challenges in product isolation, directly impacting yield, purity, and overall process viability. This guide provides the theoretical framework and practical tools necessary to master the solubility challenges associated with this versatile reagent.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound offers key insights into its expected solubility profile.

-

Molecular Structure: this compound possesses both polar and non-polar characteristics.

-

Polar Moieties: The phosphonate group (P=O) is highly polar and capable of acting as a hydrogen bond acceptor. The ester carbonyl group (C=O) also contributes to the molecule's polarity.

-

Non-Polar Moieties: The benzyl group and the two methyl groups on the phosphonate are non-polar, contributing to its solubility in less polar solvents.

-

This amphiphilic nature suggests that this compound will exhibit a nuanced solubility profile, being more soluble in solvents that can engage in a range of intermolecular interactions, from dipole-dipole forces to London dispersion forces.

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of this compound.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions, such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate (EtOAc).

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While these solvents can hydrogen bond, the non-polar benzyl group may limit miscibility.

-

Low Solubility: Expected in highly non-polar solvents like hexanes and other aliphatic hydrocarbons, where the polar phosphonate and ester groups cannot be effectively solvated.